N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
N'-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a sulfonamide-containing compound characterized by a 1,3-oxazinan ring substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide side chain. The 4-methoxybenzenesulfonyl moiety is a common pharmacophore in medicinal chemistry, known for its role in enhancing solubility and modulating biological activity through sulfonamide-mediated interactions . The ethanediamide group, featuring a 2-methoxyethyl substituent, likely contributes to the compound’s hydrogen-bonding capacity and conformational flexibility. Potential applications may include enzyme inhibition or antimicrobial activity, given the established bioactivity of structurally related sulfonamides .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O7S/c1-25-11-8-18-16(21)17(22)19-12-15-20(9-3-10-27-15)28(23,24)14-6-4-13(26-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIGSCQKZNPHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyethylamine with oxalyl chloride to form an oxalamide intermediate. This intermediate is then reacted with 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthesis strategies, and inferred physicochemical or biological properties.
Structural Analogues and Substituent Effects
2.1.1. N-({3-[(4-Fluoro-2-Methylphenyl)Sulfonyl]-1,3-Oxazinan-2-yl}Methyl)-N′-(2-Methoxybenzyl)Ethanediamide
- Ethanediamide Substituent: The 2-methoxybenzyl group increases aromaticity and lipophilicity, which may enhance membrane permeability compared to the target’s 2-methoxyethyl chain.
- Implications : The fluoro and methyl groups could reduce metabolic stability but improve target affinity in hydrophobic pockets. The benzyl moiety may favor π-π stacking interactions absent in the target compound.
2.1.2. N-(4-Methoxyphenyl)Benzenesulfonamide
- Key Differences :
- Simplified Structure : Lacks the 1,3-oxazinan ring and ethanediamide side chain, resulting in reduced molecular complexity and hydrogen-bonding capacity.
- However, its simplicity may facilitate synthesis and scalability.
2.1.3. (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide
- Key Differences :
- Bulkier Substituents : The naphthalene group significantly increases steric bulk and aromatic surface area, which could enhance binding to hydrophobic enzyme pockets but reduce solubility.
Key Insights
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound may improve solubility but reduce electrophilic reactivity compared to fluoro-substituted analogues .
- Side Chain Design : The 2-methoxyethyl group balances flexibility and moderate lipophilicity, whereas bulkier substituents (e.g., benzyl or naphthyl) may optimize target engagement at the expense of pharmacokinetics .
Biological Activity
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic compound with potential biological activity, particularly in the field of cancer research. Its unique structure, featuring an oxazinan moiety and methoxybenzenesulfonyl substituent, suggests that it may interact with specific biological targets, particularly in the context of tubulin inhibition and cancer cell proliferation.
- Molecular Formula : C22H27N3O7S
- Molecular Weight : 477.5 g/mol
- CAS Number : 872880-84-7
This compound's structural components include an oxazinan ring and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to tubulin, disrupting microtubule dynamics. This disruption can lead to cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer therapy. The sulfonyl and methoxy groups enhance the compound's binding affinity to tubulin, potentially increasing its efficacy against resistant cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The findings indicate significant antiproliferative activity:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A2780 (Ovarian) | 4.47 - 52.8 | Induces G2/M phase arrest |
| MCF-7 (Breast) | 10 - 30 | Cytotoxic effects observed |
| A2780/RCIS | 15 - 40 | Resistance overcome |
| MCF-7/MX | 20 - 50 | Enhanced apoptosis |
The most potent compounds demonstrated IC50 values comparable to established antitubulin agents, indicating their potential as therapeutic candidates .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and tubulin. The results suggest that this compound fits well into the colchicine-binding site of tubulin, which is crucial for inhibiting tubulin polymerization:
- Binding Affinity : High affinity for colchicine site
- Interaction Types : Hydrogen bonds and hydrophobic interactions with key amino acids in tubulin .
Case Studies
-
In Vitro Efficacy Against Resistant Cell Lines
A study highlighted the effectiveness of this compound against cisplatin-resistant ovarian cancer cells (A2780/RCIS). The compound not only inhibited cell growth but also induced apoptosis, showcasing its potential to overcome drug resistance . -
Flow Cytometry Analysis
Flow cytometric analysis revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase across multiple cancer cell lines. This is a critical finding as it suggests a mechanism by which the compound exerts its cytotoxic effects .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 1,3-oxazinan ring, a 4-methoxybenzenesulfonyl group, and a 2-methoxyethyl ethanediamide moiety. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the oxazinan ring contributes to conformational flexibility and hydrogen-bonding interactions. Methoxy groups modulate solubility and electronic effects. Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and HRMS for molecular mass validation .
Q. What synthetic routes are commonly employed for this compound, and what are the critical optimization steps?
Synthesis typically involves:
- Sulfonation : Introducing the 4-methoxybenzenesulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions.
- Oxazinan ring formation : Cyclization using reagents like EDCI/HOBt in DMF.
- Amide coupling : Linking the ethanediamide moiety via carbodiimide-mediated coupling. Key optimizations include temperature control (<0°C for Grignard additions) and purification via silica gel chromatography (20–80% EtOAc/hexane gradients) to isolate intermediates .
Q. Which spectroscopic techniques are used to confirm the compound’s structure and purity?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- HRMS : Validates molecular formula (C₂₂H₂₇N₃O₇S) with <2 ppm mass error. Purity is assessed via HPLC (≥95% by area) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Comparative studies with analogs (e.g., replacing the thiophenyl group with a pyridinyl moiety) reveal that:
- Electron-withdrawing groups (e.g., -SO₂Me) enhance enzyme inhibition (IC₅₀ < 1 μM for kinase targets).
- Methoxy positioning on the benzene ring influences bioavailability; para-substitution improves metabolic stability. Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate substituent effects with target binding .
Q. What strategies resolve contradictions in reported reaction yields for sulfonation steps?
Discrepancies in yields (40–88%) arise from:
- Solvent choice : Anhydrous DMF improves sulfonyl chloride reactivity vs. hydrolysis-prone THF.
- Catalyst loading : 10 mol% DMAP increases efficiency by stabilizing transition states. Validate conditions via DoE (Design of Experiments) to optimize temperature, solvent, and stoichiometry .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations (B3LYP/6-31G*) model transition states for sulfonyl group reactions.
- NBO analysis identifies charge distribution, predicting regioselectivity (e.g., attack at sulfonyl oxygen vs. nitrogen). Pair with kinetic studies (UV-Vis monitoring at λ = 254 nm) to validate computational predictions .
Q. What methodologies assess the compound’s potential as a protease inhibitor?
- Enzyme assays : Measure IC₅₀ against trypsin-like proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) to immobilized targets.
- Cellular uptake studies : LC-MS/MS tracks intracellular concentrations in HEK293 cells .
Data Contradiction and Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Contradiction : Some studies report decomposition at pH < 3, while others note stability at pH 2–4.
- Resolution : Stability depends on counterion effects (e.g., HCl vs. TFA). Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Use ²³Na NMR to assess sodium salt formation, which buffers acidity .
Q. Why do similar analogs exhibit divergent solubility profiles despite identical core structures?
- Key factor : Crystallinity vs. amorphous state, influenced by cooling rates during precipitation.
- Method : Use PXRD to compare polymorphs and DSC to measure glass transition temperatures (Tg). Introduce co-solvents (e.g., PEG-400) to enhance aqueous solubility .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
